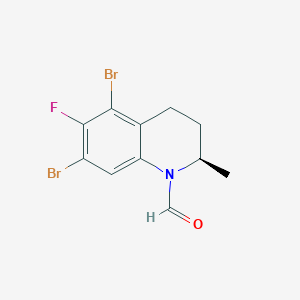

(R)-CE3F4

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(R)-CE3F4 is a useful research compound. Its molecular formula is C11H10Br2FNO and its molecular weight is 351.01 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(R)-CE3F4, a tetrahydroquinoline analog, has emerged as a significant compound in pharmacological research due to its selective inhibition of the exchange protein directly activated by cyclic AMP (EPAC1). This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and potential therapeutic applications based on diverse research findings.

This compound functions primarily as an antagonist of cAMP signaling pathways by inhibiting the guanine-nucleotide exchange factor (GEF) activity of EPAC1. It has been shown to preferentially inhibit EPAC1 over EPAC2, with a reported 10-fold selectivity for EPAC1. This selectivity is crucial as it allows for targeted therapeutic effects without affecting other cAMP-mediated pathways.

Key Findings:

- Inhibition Potency : this compound inhibits EPAC1 GEF activity with an IC50 value of approximately 5.8 µM, making it significantly more potent than its (S)-enantiomer and the racemic mixture .

- Selectivity : The compound exhibits a pronounced preference for EPAC1, which is vital in contexts such as heart failure where cAMP signaling is dysregulated .

Pharmacological Effects

The pharmacological implications of this compound are particularly noteworthy in cardiac health. Research indicates that it can mitigate doxorubicin-induced cardiotoxicity by reducing DNA damage and apoptosis in cardiac cells.

Case Studies:

- Doxorubicin-Induced Toxicity : In neonatal rat ventricular myocytes (NRVM), treatment with this compound significantly decreased markers of cell death and reduced the activation of caspases 3 and 9, which are critical mediators of apoptosis .

- Cardiomyocyte Protection : Similar protective effects were observed in adult rat ventricular myocytes (ARVM), suggesting that this compound could be a viable candidate for protecting against chemotherapy-induced cardiac damage .

Pharmacokinetics and Delivery Systems

Despite its promising biological activity, this compound faces challenges related to solubility and stability in physiological conditions. Research has explored various delivery systems to enhance its pharmacokinetic profile:

- Liposomes and Nanocapsules : Encapsulation of this compound in liposomes and lipid nanocapsules has been shown to improve its solubility and stability, allowing for effective delivery in vivo. These formulations have demonstrated enhanced bioavailability and reduced degradation in plasma .

| Formulation Type | Encapsulation Efficiency (%) | Stability | Bioavailability |

|---|---|---|---|

| Liposomes | >80% | High | Improved |

| Lipid Nanocapsules | >75% | Moderate | Enhanced |

科学研究应用

Key Findings on Mechanism

- Selectivity : (R)-CE3F4 shows a strong preference for EPAC1 over EPAC2, making it a valuable tool for selectively modulating cAMP signaling pathways .

- Biological Response : Inhibition of EPAC1 by this compound has been linked to reduced DNA damage and cell death in cardiomyocytes exposed to doxorubicin, highlighting its potential protective effects against chemotherapy-induced cardiotoxicity .

Case Studies

- Cardiac Protection : Research has demonstrated that this compound can protect cardiac cells from doxorubicin-induced apoptosis. In vitro studies indicated that treatment with this compound resulted in decreased levels of cleaved caspases, which are markers of apoptosis .

- Arrhythmia Prevention : In vivo studies using animal models have shown that this compound can prevent arrhythmias induced by high levels of catecholamines, suggesting its therapeutic potential in heart failure and related conditions .

Data Table: Cardiovascular Applications

Cancer Research Applications

This compound's role as an EPAC1 inhibitor extends to cancer research, where it is being explored for its potential to modulate tumor growth and metastasis.

Case Studies

- Breast Cancer : Studies indicate that downregulation of EPAC1, facilitated by this compound, may inhibit breast cancer cell proliferation .

- Pancreatic Cancer : The compound's selective inhibition of EPAC1 has shown promise in reducing tumor growth in pancreatic cancer models, suggesting a novel therapeutic pathway .

Data Table: Cancer Research Applications

| Cancer Type | Study Type | Key Findings |

|---|---|---|

| Breast Cancer | In Vitro | Inhibition of cell proliferation through EPAC1 modulation |

| Pancreatic Cancer | In Vivo | Reduced tumor growth linked to EPAC1 inhibition |

Pharmacokinetics and Biodistribution

The pharmacokinetic profile of this compound has been evaluated through studies involving liposomal formulations. These formulations enhance the stability and bioavailability of the compound.

Key Findings

- Stability : Encapsulation in liposomes protects this compound from enzymatic degradation, improving its therapeutic efficacy .

- Biodistribution : In vivo studies demonstrated favorable biodistribution patterns, indicating potential for targeted delivery systems in clinical applications .

Data Table: Pharmacokinetics

| Parameter | Value |

|---|---|

| Stability | Enhanced via liposomes |

| Bioavailability | Improved with formulation |

| Targeted Delivery Potential | High due to encapsulation |

属性

IUPAC Name |

(2R)-5,7-dibromo-6-fluoro-2-methyl-3,4-dihydro-2H-quinoline-1-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Br2FNO/c1-6-2-3-7-9(15(6)5-16)4-8(12)11(14)10(7)13/h4-6H,2-3H2,1H3/t6-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZLQPWXVZCPUGC-ZCFIWIBFSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C(=C(C=C2N1C=O)Br)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC2=C(C(=C(C=C2N1C=O)Br)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Br2FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。